molecular formula C7H4O4 B13995494 1,3-Benzodioxole-5,6-dione CAS No. 21505-19-1

1,3-Benzodioxole-5,6-dione

Cat. No.: B13995494
CAS No.: 21505-19-1
M. Wt: 152.10 g/mol
InChI Key: LHDOEJNLNVXBJE-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5,6-dione is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by the presence of two oxygen atoms forming a dioxole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5,6-dione can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. This reaction is typically carried out at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product . Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides in the presence of palladium catalysts, yielding 4-substituted products in high yields .

Industrial Production Methods

In industrial settings, the continuous acylation process is often preferred due to its efficiency and scalability. This method utilizes a flow chemistry approach, which offers advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

CAS No.

21505-19-1

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

1,3-benzodioxole-5,6-dione

InChI

InChI=1S/C7H4O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2

InChI Key

LHDOEJNLNVXBJE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=O)C(=O)C=C2O1

Origin of Product

United States

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